molecular formula C14H14INO3 B8636711 6-Iodo-2-methoxy-3-[(4-methoxybenzyl)oxy]pyridine

6-Iodo-2-methoxy-3-[(4-methoxybenzyl)oxy]pyridine

Cat. No.: B8636711
M. Wt: 371.17 g/mol
InChI Key: OTAIOVSNCPBRLX-UHFFFAOYSA-N
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Description

6-Iodo-2-methoxy-3-[(4-methoxybenzyl)oxy]pyridine is a useful research compound. Its molecular formula is C14H14INO3 and its molecular weight is 371.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H14INO3

Molecular Weight

371.17 g/mol

IUPAC Name

6-iodo-2-methoxy-3-[(4-methoxyphenyl)methoxy]pyridine

InChI

InChI=1S/C14H14INO3/c1-17-11-5-3-10(4-6-11)9-19-12-7-8-13(15)16-14(12)18-2/h3-8H,9H2,1-2H3

InChI Key

OTAIOVSNCPBRLX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(N=C(C=C2)I)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium methoxide (11 g) was added to a solution of 2-bromo-6-iodo-3-[(4-methoxybenzyl)oxy]pyridine (17 g) in dimethyl sulfoxide (90 mL), and the mixture was stirred at 90° C. for three hours. The reaction solution was poured into water, followed by extraction with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and filtered. The solvent was then evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=95:5→70:30) to give 6-iodo-2-methoxy-3-[(4-methoxybenzyl)oxy]pyridine as a colorless powder (10 g, 71%).
Name
Sodium methoxide
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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